molecular formula C6H10O B2861734 2-Methylpent-4-yn-1-ol CAS No. 58113-69-2

2-Methylpent-4-yn-1-ol

Cat. No. B2861734
CAS RN: 58113-69-2
M. Wt: 98.145
InChI Key: CUJNHYUUEHYUIY-UHFFFAOYSA-N
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Description

“2-Methylpent-4-yn-1-ol” is a chemical compound with the molecular formula C6H10O . It is also known by other names such as “2-Methyl-4-pentyn-2-ol” and "4-Methyl-1-pentyne-4-ol" .


Synthesis Analysis

The synthesis of “this compound” involves several chemical reactions. For instance, one study found that in the thermal reaction of Z-3-methylpent-2-en-4-yn-1-ol, two parallel processes occur — radical polymerization and formation of low-molecular-weight products by a nonradical pathway .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

“this compound” undergoes various chemical reactions. For example, it was found that in the thermal reaction of Z-3-methylpent-2-en-4-yn-1-ol, two parallel processes occur — radical polymerization and formation of low-molecular-weight products by a nonradical pathway .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 98.143 Da . More detailed physical and chemical properties are not available in the sources.

Scientific Research Applications

1. Chemical Synthesis and Catalysis

2-Methylpent-4-yn-1-ol is utilized in chemical synthesis, particularly in the construction of complex molecules. For instance, it's used in the intramolecular enyne Diels-Alder reaction, aiding in the stereoselective construction of tricyclic dioxadienones, which are key structures in certain natural products (Hoffmann et al., 1993). Additionally, its derivatives are studied in catalytic activities, such as the dehydration of 4-methylpentan-2-ol to form products like 4-methylpent-1-ene (Cutrufello et al., 2002).

2. Nanocomposite Oxides and Catalysis

In the field of nanotechnology, this compound plays a role in studying the properties of nanocomposite oxides. It's used in research exploring the selective dehydration of alcohols over SiO2 supported CeO2 and Ce x Zr 1− x O2 nanocomposite oxides (Reddy et al., 2007).

3. Study of Reaction Mechanisms

Research involving this compound contributes to understanding various chemical reaction mechanisms. For example, its role in the dimerization processes, as studied in Diels-Alder reactions, offers insights into unusual pathways and product formations (Nekipelova & Fentsov, 1989).

4. Exploration of Catalytic Systems

Studies involving this compound help in exploring the acid-base properties and catalytic activities of various mixed oxides. These studies are crucial for developing efficient catalysts in industrial processes (Cutrufello et al., 2001).

5. Organic Synthesis

This compound is also a subject of interest in organic synthesis, specifically in studies involving the synthesis of different organic compounds through various reaction pathways (Gabriele et al., 2000).

Safety and Hazards

When handling “2-Methylpent-4-yn-1-ol”, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It’s also advised to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methylpent-4-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h1,6-7H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJNHYUUEHYUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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